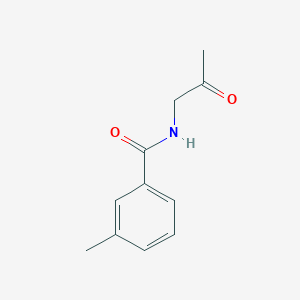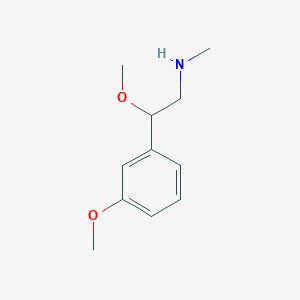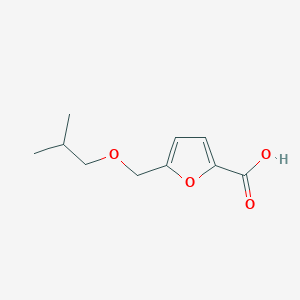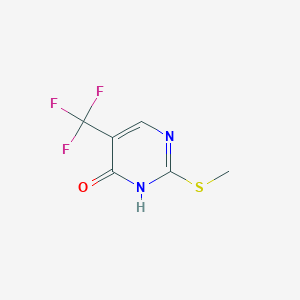![molecular formula C14H15NO3S B12113732 [(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B12113732.png)
[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Ethoxy-2-methyl-quinolin-4-ylsulfanyl)-acetic acid is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethoxy-2-methyl-quinolin-4-ylsulfanyl)-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Ethoxylation and Methylation: The quinoline core is then ethoxylated and methylated using appropriate reagents such as ethyl iodide and methyl iodide under basic conditions.
Thioether Formation:
Acetic Acid Addition: Finally, the acetic acid moiety is introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of (6-Ethoxy-2-methyl-quinolin-4-ylsulfanyl)-acetic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
(6-Ethoxy-2-methyl-quinolin-4-ylsulfanyl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
(6-Ethoxy-2-methyl-quinolin-4-ylsulfanyl)-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (6-Ethoxy-2-methyl-quinolin-4-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
- 6-Ethoxy-2-methyl-quinoline
- 4-Quinolinylsulfanyl-acetic acid
- 2-Methyl-quinolin-4-ylsulfanyl-acetic acid
Uniqueness
(6-Ethoxy-2-methyl-quinolin-4-ylsulfanyl)-acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy and sulfanyl groups enhance its solubility and reactivity, making it a versatile compound for various applications.
特性
分子式 |
C14H15NO3S |
|---|---|
分子量 |
277.34 g/mol |
IUPAC名 |
2-(6-ethoxy-2-methylquinolin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C14H15NO3S/c1-3-18-10-4-5-12-11(7-10)13(6-9(2)15-12)19-8-14(16)17/h4-7H,3,8H2,1-2H3,(H,16,17) |
InChIキー |
FSIQTUGCFLWJKI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C(N=C2C=C1)C)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Phenylquinazolin-4-yl)sulfanyl]acetic acid](/img/structure/B12113650.png)

![3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B12113661.png)
![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12113663.png)


![5-hydrazino-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B12113690.png)

![Hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]-](/img/structure/B12113702.png)




